[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol
CAS No.: 55438-52-3
Cat. No.: VC3798764
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55438-52-3 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)pyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2 |
| Standard InChI Key | CAPQIHOUMBRMTA-UHFFFAOYSA-N |
| SMILES | C1C(C(CN1)C2=CC=C(C=C2)Cl)CO |
| Canonical SMILES | C1C(C(CN1)C2=CC=C(C=C2)Cl)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a hydroxymethyl moiety. The compound’s molecular formula is , with a molar mass of 211.69 g/mol . Its IUPAC name, [4-(4-chlorophenyl)pyrrolidin-3-yl]methanol, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 55438-52-3 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| SMILES | C1C(C(CN1)C2=CC=C(C=C2)Cl)CO |
| InChI Key | CAPQIHOUMBRMTA-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exhibits stereoisomerism due to two chiral centers at the 3- and 4-positions of the pyrrolidine ring. The (3S,4R) configuration is particularly notable, as its hydrochloride salt (CAS: 1217780-42-1) has been isolated for stability in research settings . This enantiomer’s three-dimensional arrangement influences its binding affinity to biological targets, a critical factor in structure-activity relationship (SAR) studies.
Synthesis and Derivatives
Synthetic Pathways
While detailed synthetic protocols for [4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol are proprietary, general strategies involve:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminoadcohols or reductive amination of keto-acids.
-
Chlorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Hydroxymethyl Functionalization: Oxidation-reduction sequences or direct hydroxylation .
Structural Derivatives
The compound’s modular structure allows for diversification:
Table 2: Notable Derivatives
Pharmacological Research
Mechanistic Insights
The chlorophenyl group confers lipophilicity, enhancing blood-brain barrier permeability, while the pyrrolidine ring mimics endogenous amine neurotransmitters. Preliminary studies suggest affinity for:
-
Dopamine Receptors: Analogous to atypical antipsychotics.
-
Sigma-1 Receptors: Implicated in neuroprotection and analgesia .
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s balanced hydrophobicity and hydrogen-bonding capacity make it a versatile scaffold:
-
Central Nervous System (CNS) Agents: Structural similarity to procaine and lidocaine derivatives suggests local anesthetic potential .
-
Enzyme Inhibitors: Molecular docking predicts binding to acetylcholinesterase (ΔG: −9.2 kcal/mol).
Structure-Activity Relationship (SAR) Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume